N-(4-ethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a pyrimidinone derivative characterized by a 4-ethoxyphenyl acetamide group and a 4-methyl-2-morpholinyl-substituted dihydropyrimidinone core. The ethoxy group on the phenyl ring enhances lipophilicity, while the morpholine moiety contributes to hydrogen bonding and solubility.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-3-27-16-6-4-15(5-7-16)21-17(24)13-23-18(25)12-14(2)20-19(23)22-8-10-26-11-9-22/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKGYIRKFJAHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Morpholinyl Group: This step might involve the nucleophilic substitution of a suitable leaving group on the dihydropyrimidinone core with morpholine.
Attachment of the Ethoxyphenyl Group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, using an appropriate ethoxyphenyl halide or boronic acid.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidinone Core
The pyrimidinone scaffold is a common feature in medicinal chemistry. Key comparisons include:
Key Findings :
- Fluorinated phenyl analogs (e.g., ) exhibit higher metabolic stability due to fluorine’s electronegativity, whereas the ethoxy group in the target compound balances lipophilicity and hydrogen-bonding capacity.
Morpholine-Containing Analogs
Morpholine derivatives are prevalent in drug design for their conformational flexibility and solubility. Examples include:
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide : Features a 2-oxomorpholin-3-yl group with acetyl and methyl substituents. The isopropylphenyl group increases steric bulk compared to the ethoxyphenyl in the target compound.
- N-[3-(difluoromethyl)-4-fluorophenyl]-2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetamide : Retains the morpholin-4-yl and pyrimidinone core but replaces ethoxy with fluorinated groups for enhanced bioactivity.
Structural Implications :
- Position of morpholine substitution (e.g., 3-yl vs. 4-yl) alters ring puckering and hydrogen-bonding patterns .
- Ethoxy vs. fluoro substituents : Ethoxy groups may confer milder electronic effects compared to fluorine, influencing target binding .
Pharmacologically Active Pyrimidine Derivatives
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine : Exhibits antibacterial and antifungal activity. The methoxyphenyl and fluorophenyl groups align with the target’s ethoxyphenyl motif but lack the morpholine-acetamide linkage.
- 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides : Synthesized via alkylation of thiopyrimidines, contrasting with the target’s likely morpholine-based synthesis.
Physicochemical and Structural Properties
Biological Activity
N-(4-ethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 320.40 g/mol. Its structure features a morpholine ring and a dihydropyrimidinone moiety, which are significant for its biological activity.
Antinociceptive Activity
Research has shown that similar compounds with morpholine and dihydropyrimidinone structures exhibit significant antinociceptive effects. For instance, a study indicated that a related morpholine compound demonstrated high affinity for sigma receptors, which are implicated in pain modulation. The antinociceptive effect was confirmed through formalin tests, where administration resulted in reduced nociception at various dosages .
Antimicrobial Activity
Compounds containing the phenoxy-N-arylacetamide scaffold have demonstrated various biological activities including antimicrobial properties. Studies have reported that derivatives with similar structures exhibited effectiveness against a range of bacterial and fungal pathogens . This suggests that this compound could possess similar antimicrobial efficacy.
Anticancer Potential
The potential anticancer activity of this compound is supported by findings in related studies where compounds with similar structural motifs showed cytotoxic effects against cancer cell lines. For example, phenoxy-N-acetamides have been associated with anti-tumor activities through mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound is likely mediated through several mechanisms:
- Sigma Receptor Modulation : High selectivity for sigma receptors can influence pain pathways and may contribute to its antinociceptive properties .
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in inflammation and cancer progression.
- Interference with Cell Signaling : The morpholine and dihydropyrimidinone substructures may interact with cellular signaling pathways that regulate cell survival and proliferation.
Case Studies
Several studies highlight the biological activity of structurally related compounds:
- Antinociceptive Study :
- Antimicrobial Study :
- Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
